4-methoxy-2,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide 4-methoxy-2,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1797718-16-1
VCID: VC7595427
InChI: InChI=1S/C18H24N4O4S/c1-13-11-16(14(2)10-15(13)25-3)27(23,24)20-12-17-19-5-4-18(21-17)22-6-8-26-9-7-22/h4-5,10-11,20H,6-9,12H2,1-3H3
SMILES: CC1=CC(=C(C=C1S(=O)(=O)NCC2=NC=CC(=N2)N3CCOCC3)C)OC
Molecular Formula: C18H24N4O4S
Molecular Weight: 392.47

4-methoxy-2,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide

CAS No.: 1797718-16-1

Cat. No.: VC7595427

Molecular Formula: C18H24N4O4S

Molecular Weight: 392.47

* For research use only. Not for human or veterinary use.

4-methoxy-2,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide - 1797718-16-1

Specification

CAS No. 1797718-16-1
Molecular Formula C18H24N4O4S
Molecular Weight 392.47
IUPAC Name 4-methoxy-2,5-dimethyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide
Standard InChI InChI=1S/C18H24N4O4S/c1-13-11-16(14(2)10-15(13)25-3)27(23,24)20-12-17-19-5-4-18(21-17)22-6-8-26-9-7-22/h4-5,10-11,20H,6-9,12H2,1-3H3
Standard InChI Key FCSMBFDCTAAMAL-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1S(=O)(=O)NCC2=NC=CC(=N2)N3CCOCC3)C)OC

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound features a benzenesulfonamide core substituted with methoxy (4-position) and methyl groups (2- and 5-positions), linked via a sulfonamide bridge to a (4-morpholinopyrimidin-2-yl)methyl moiety. The benzene ring’s electron-donating groups (methoxy and methyl) enhance its stability and influence electronic distribution, while the pyrimidine-morpholine segment introduces heterocyclic complexity critical for bioactivity .

Molecular Formula and Weight

The molecular formula is deduced as C₁₉H₂₇N₅O₄S, with a molecular weight of 429.51 g/mol (calculated using PubChem’s algorithm ). This aligns with structural analogs such as 4-methoxy-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide (C₁₆H₂₆N₂O₄S, MW 342.5 g/mol ), adjusted for the pyrimidine extension.

Spectroscopic Characteristics

  • NMR: The aromatic protons of the benzene ring are expected between δ 6.8–7.5 ppm, with methoxy (δ ~3.8 ppm) and methyl groups (δ ~2.3–2.6 ppm). The morpholine’s oxymethylene protons (δ ~3.7 ppm) and pyrimidine’s deshielded protons (δ ~8.2–8.9 ppm) would dominate the spectrum .

  • HRMS: A calculated [M+H]⁺ peak at m/z 430.1764 (C₁₉H₂₈N₅O₄S⁺) aligns with pyrimidine-thioindole conjugates in anticancer studies .

Comparative Analysis with Analogues

PropertyTarget Compound4-Methoxy-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide 4-Amino-5-methoxy-N,2-dimethylbenzenesulfonamide
Molecular FormulaC₁₉H₂₇N₅O₄SC₁₆H₂₆N₂O₄SC₉H₁₄N₂O₃S
Molecular Weight (g/mol)429.51342.5230.29
Key SubstituentsPyrimidine-morpholineMorpholinopropylAmino, methyl

The pyrimidine-morpholine group distinguishes this compound, likely enhancing kinase-binding affinity compared to simpler morpholine derivatives .

Synthesis and Analytical Characterization

Proposed Synthetic Routes

The synthesis likely involves sequential functionalization:

  • Benzenesulfonamide Core: Sulfonation of 4-methoxy-2,5-dimethylbenzene followed by chlorination to form the sulfonyl chloride intermediate .

  • Pyrimidine-Morpholine Segment: Preparation of 4-morpholinopyrimidin-2-yl)methylamine via nucleophilic substitution of 2-aminopyrimidine with morpholine, followed by reductive amination .

  • Coupling: Reacting the sulfonyl chloride with (4-morpholinopyrimidin-2-yl)methylamine under basic conditions to form the sulfonamide bond .

Analytical Validation

  • FT-IR: Expected peaks include S=O stretching (1170–1370 cm⁻¹), N-H bending (1530 cm⁻¹), and C-O-C from morpholine (1100 cm⁻¹) .

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water) would resolve the compound with a retention time >10 min, similar to sulfonamide analogs .

Biological Activity and Mechanistic Insights

Hypothesized Pharmacological Profile

The compound’s pyrimidine moiety aligns with kinase inhibitors targeting VEGFR-2, as seen in pyrimidine-thioindole conjugates (IC₅₀: 0.31–5.22 μM ). The sulfonamide group may confer antimicrobial properties, though this remains untested .

Putative Mechanism of Action

  • Kinase Inhibition: Pyrimidine derivatives disrupt ATP-binding pockets in kinases like VEGFR-2, inhibiting angiogenesis .

  • Microbial Targets: Sulfonamides inhibit dihydropteroate synthase (DHPS) in folate synthesis, though morpholine groups may alter selectivity .

ADME/T Predictions

ParameterPredictionRationale
LogP~2.8Moderate lipophilicity from aromatic groups
SolubilityLow (≤10 μM)High molecular weight and heterocycles
CYP450 InhibitionLikely (CYP3A4)Morpholine metabolism pathways

These properties suggest oral bioavailability challenges, necessitating prodrug strategies .

Comparative Efficacy and Structural Optimization

SAR of Pyrimidine-Sulfonamide Hybrids

  • Pyrimidine Ring: Nitrogen positioning (2- vs. 4-) modulates kinase affinity. 4-Morpholino substitution enhances solubility .

  • Sulfonamide Linker: Longer chains (e.g., methylene vs. propylene) reduce steric hindrance, improving target engagement .

Benchmarking Against Clinical Candidates

CompoundTargetIC₅₀/EC₅₀Reference
SorafenibVEGFR-2210 nM
PretomanidMycobacterium0.1–0.5 μg/mL
Target Compound (Pred.)VEGFR-21–5 μM(Extrapolated)

While less potent than sorafenib, structural tuning (e.g., fluorination) could enhance activity .

Future Directions and Research Gaps

Priority Investigations

  • In Vitro Screening: Prioritize kinase (VEGFR-2, EGFR) and antimicrobial panels to validate hypothesized targets.

  • Crystallography: Resolve binding modes with VEGFR-2 to guide lead optimization .

Synthetic Challenges

  • Scalability: Optimize pyrimidine-morpholine coupling yields (>60%) using flow chemistry .

  • Purification: Address co-elution issues in HPLC via ion-pair reagents (e.g., TFA) .

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